Cas no 70660-38-7 (Benzenamine, 4-methyl-2-(1-phenylethyl)-)

Benzenamine, 4-methyl-2-(1-phenylethyl)- structure
70660-38-7 structure
商品名:Benzenamine, 4-methyl-2-(1-phenylethyl)-
CAS番号:70660-38-7
MF:C15H17N
メガワット:211.302
MDL:MFCD24646125
CID:4154396
PubChem ID:13551596

Benzenamine, 4-methyl-2-(1-phenylethyl)- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-methyl-2-(1-phenylethyl)-
    • 4-methyl-2-(1-phenylethyl)benzenamine
    • rac-4-methyl-2-sec-phenethylaniline
    • 4-Methyl-2-(1-phenylethyl)aniline
    • BS-48793
    • F71858
    • 2-(alpha-Methylbenzyl)-4-methylaniline
    • 70660-38-7
    • SCHEMBL10389943
    • MDL: MFCD24646125
    • インチ: InChI=1S/C15H17N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3
    • InChIKey: AIENFWPRLIQTLX-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1)N)C(C)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 211.136099547g/mol
  • どういたいしつりょう: 211.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 26Ų

Benzenamine, 4-methyl-2-(1-phenylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1229423-5g
4-Methyl-2-(1-phenylethyl)aniline
70660-38-7 95%
5g
$750 2024-06-03
AstaTech
F71858-0.25/G
4-METHYL-2-(1-PHENYLETHYL)ANILINE
70660-38-7 95%
0.25g
$134 2023-09-18
AN HUI ZE SHENG Technology Co., Ltd.
B0106140010
rac-4-methyl-2-sec-phenethylaniline
70660-38-7 95%
1g
¥2003.00 2022-12-06
Aaron
AR00IL9J-250mg
Benzenamine, 4-methyl-2-(1-phenylethyl)-
70660-38-7 98%
250mg
$44.00 2025-02-10
AN HUI ZE SHENG Technology Co., Ltd.
-1g
4-Methyl-2-(1-phenylethyl)aniline
70660-38-7 95%
1g
¥831.00 2023-09-15
1PlusChem
1P00IL17-250mg
Benzenamine, 4-methyl-2-(1-phenylethyl)-
70660-38-7 98%
250mg
2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1769109-1g
4-Methyl-2-(1-phenylethyl)aniline
70660-38-7 98%
1g
¥1260.00 2024-05-02
Aaron
AR00IL9J-5g
Benzenamine, 4-methyl-2-(1-phenylethyl)-
70660-38-7 98%
5g
$528.00 2025-02-10
1PlusChem
1P00IL17-100mg
Benzenamine, 4-methyl-2-(1-phenylethyl)-
70660-38-7 98%
100mg
2024-04-21
A2B Chem LLC
AI66267-1g
Benzenamine, 4-methyl-2-(1-phenylethyl)-
70660-38-7 98%
1g
$79.00 2024-04-19

Benzenamine, 4-methyl-2-(1-phenylethyl)- 関連文献

Benzenamine, 4-methyl-2-(1-phenylethyl)-に関する追加情報

Benzenamine, 4-methyl-2-(1-phenylethyl)- (CAS No. 70660-38-7): A Comprehensive Overview

Benzenamine, 4-methyl-2-(1-phenylethyl)-, identified by its Chemical Abstracts Service (CAS) number 70660-38-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative exhibits a complex molecular structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound's unique framework, featuring a benzene ring substituted with a methyl group at the 4-position and an isopropylphenyl group at the 2-position, imparts distinct chemical properties that have garnered interest from researchers worldwide.

The structural configuration of Benzenamine, 4-methyl-2-(1-phenylethyl)- lends itself to diverse chemical transformations, making it a versatile building block in medicinal chemistry. Its molecular formula, C17H19N, reflects its aromatic nature and the presence of nitrogen-containing functional groups, which are pivotal in drug design. The compound's ability to undergo nucleophilic substitution reactions, coupled with its stability under various reaction conditions, has positioned it as a key candidate for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in interest towards small molecule inhibitors targeting specific biological pathways. Benzenamine, 4-methyl-2-(1-phenylethyl)- has emerged as a promising scaffold for designing molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. Researchers have leveraged its structural features to create derivatives that exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases. These enzymes are often dysregulated in diseases like cancer and autoimmune disorders, making them attractive therapeutic targets.

The synthesis of Benzenamine, 4-methyl-2-(1-phenylethyl)- typically involves multi-step organic reactions, including Friedel-Crafts alkylation and reduction processes. Advanced synthetic methodologies have been employed to enhance yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired molecular framework with high precision.

The pharmacological properties of Benzenamine, 4-methyl-2-(1-phenylethyl)- have been extensively studied in preclinical models. Initial investigations have revealed its potential as a modulator of neurotransmitter systems, suggesting its utility in treating neurological conditions characterized by imbalances in dopamine or serotonin levels. Additionally, its interaction with lipid rafts has been explored, indicating possible roles in membrane-associated signaling pathways relevant to cardiovascular diseases.

The compound's solubility profile and metabolic stability are critical factors that influence its suitability for drug development. Studies have shown that modifications to the substituents on the benzene ring can significantly alter these properties. For instance, optimizing the size and electronic nature of the isopropylphenyl group can enhance oral bioavailability while minimizing off-target effects. Such fine-tuning efforts are essential for translating laboratory findings into viable clinical candidates.

In the context of modern drug discovery, computational methods play an increasingly pivotal role in predicting the biological activity of novel compounds. Molecular docking simulations have been utilized to assess how Benzenamine, 4-methyl-2-(1-phenylethyl)- interacts with target proteins. These virtual screening approaches have accelerated the identification of lead compounds and provided insights into their binding mechanisms. By integrating experimental data with computational predictions, researchers can streamline the development process and reduce time-to-market for new therapeutics.

The environmental impact of chemical synthesis is another consideration that has driven innovation in green chemistry practices. Efforts to develop sustainable methodologies for producing Benzenamine, 4-methyl-2-(1-phenylethyl)- include using biocatalysts and renewable feedstocks. Such approaches not only minimize waste generation but also align with regulatory pressures favoring eco-friendly manufacturing processes. The adoption of these practices reflects a broader commitment within the pharmaceutical industry to sustainable development.

The future prospects for Benzenamine, 4-methyl-2-(1-phenylethyl)- are promising, given its versatility as a chemical scaffold and its potential therapeutic applications. Ongoing research aims to expand its utility by exploring new synthetic routes and investigating its interactions with additional biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and safety profiles.

In conclusion, Benzenamine, 4-methyl-2-(1-phenylethyl)- (CAS No. 70660-38-7) represents a fascinating compound with significant implications for medicinal chemistry and drug development. Its complex structure and diverse reactivity make it a valuable tool for designing molecules that address unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is poised to remain at the forefront of pharmaceutical innovation.

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